Tetrahydropyranyl methacrylate

Vue d'ensemble

Description

Tetrahydropyranyl methacrylate is an organic compound that belongs to the class of methacrylate esters. It is characterized by the presence of a tetrahydropyranyl group attached to the methacrylate moiety. This compound is widely used in various fields due to its unique chemical properties, including its ability to undergo polymerization and its role as a protecting group in organic synthesis .

Mécanisme D'action

Target of Action

Tetrahydropyranyl methacrylate (THPMA) is a compound that primarily targets the polymerization process in various applications . It is used as a protecting group for alcohols in organic synthesis . The compound is particularly useful for the side-chain protection of serine, threonine, and cysteine, making it suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .

Mode of Action

THPMA interacts with its targets by undergoing a polymerization process . The compound is incorporated into the polymer structure, altering its properties and behavior. In the context of peptide synthesis, THPMA acts as a protecting group for certain amino acids, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by THPMA primarily involve the synthesis of complex polymers . The compound plays a crucial role in the formation of block copolymers, branched polymers, Janus micelles, and polymer brushes . In peptide synthesis, THPMA affects the pathway by protecting certain amino acids, allowing for controlled reactions and the formation of the desired peptide .

Pharmacokinetics

In the context of its use in drug delivery systems, the compound’s properties can influence thebioavailability of the encapsulated drug . For instance, THPMA-based systems can respond to environmental stimuli such as temperature and ultrasound, allowing for controlled drug release .

Result of Action

The molecular and cellular effects of THPMA’s action depend on its application. In polymer synthesis, the compound contributes to the formation of complex polymeric architectures . In peptide synthesis, THPMA allows for the successful production of peptides by protecting certain amino acids . In drug delivery systems, the compound can enable controlled drug release, potentially improving the efficacy of the treatment .

Action Environment

The action, efficacy, and stability of THPMA can be influenced by various environmental factors. For instance, in drug delivery systems, the compound can respond to changes in temperature and the application of ultrasound , triggering the release of the encapsulated drug . This suggests that the compound’s action can be controlled and modulated based on the specific requirements of its application environment .

Analyse Biochimique

Biochemical Properties

It has been used in the formation of polymers, indicating that it may interact with other molecules in a polymerization reaction

Cellular Effects

It has been used in the fabrication of a dual sensitive transdermal drug delivery system (TDDS), indicating that it may have effects on cell function . The TDDS can sense temperature and an external stimulus – ultrasound (US), which could have implications for cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the formation of polymers

Temporal Effects in Laboratory Settings

It has been used in the fabrication of a dual sensitive TDDS , suggesting that it may have long-term effects on cellular function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrahydropyranyl methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with tetrahydropyranyl alcohol in the presence of a catalyst. This esterification reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve industrial-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrahydropyranyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution: The tetrahydropyranyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the tetrahydropyranyl group.

Major Products Formed:

Applications De Recherche Scientifique

Tetrahydropyranyl methacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

Medicine: this compound-based polymers are explored for use in medical devices and tissue engineering.

Comparaison Avec Des Composés Similaires

Methacrylic Acid: A common monomer used in the production of polymers and copolymers.

2-Hydroxyethyl Methacrylate: Used in the synthesis of hydrogels and biomaterials.

Benzyl Methacrylate: Employed in the production of specialty polymers with specific properties.

Uniqueness of Tetrahydropyranyl Methacrylate: this compound is unique due to its dual functionality as a polymerizable monomer and a protecting group. This dual functionality allows it to be used in a wide range of applications, from polymer synthesis to organic synthesis, making it a versatile compound in both research and industrial settings .

Propriétés

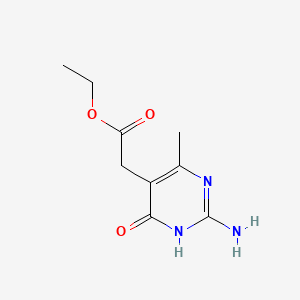

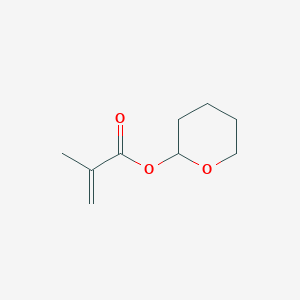

IUPAC Name |

oxan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-8-5-3-4-6-11-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGUPRQTQITEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52858-60-3 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52858-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20452941 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52858-59-0 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of THPMA?

A1: The molecular formula of THPMA is C10H16O3, and its molecular weight is 184.24 g/mol.

Q2: Is there any spectroscopic data available for THPMA?

A2: Yes, several studies utilize 1H NMR [, , , , ] and 13C NMR [] spectroscopy to confirm the structure and monitor reactions involving THPMA. FTIR spectroscopy is also employed for structural analysis [, ].

Q3: How does the presence of THPMA affect the thermal properties of copolymers?

A3: Incorporating THPMA into copolymers can influence their glass transition temperature (Tg). For example, copolymers containing THPMA exhibited Tg values around 140 °C []. Thermal analysis revealed that these copolymers begin to decompose at approximately 125 °C [].

Q4: Can THPMA-based polymers be used in lithographic applications?

A4: Yes, THPMA-based polymers demonstrate potential in lithography. Researchers have explored their use in positive-tone photoresists for deep-UV microlithography [, ] and supercritical carbon dioxide development [, ].

Q5: Does THPMA itself exhibit catalytic properties?

A5: While THPMA is not typically used as a catalyst, its presence in polymers can be utilized for controlled release applications. Upon hydrolysis, the THP group cleaves, converting THPMA to poly(methacrylic acid), altering the polymer's properties. This mechanism is explored for drug delivery and stimuli-responsive materials [, ].

Q6: Have any computational studies been conducted on THPMA or its derivatives?

A6: Yes, molecular mechanic (MM) calculations have been performed on poly(4-tetrahydropyranyl methacrylate) (P4THPMA) to investigate its relaxation behavior and energy barriers associated with molecular motions. The calculated energy barriers showed good agreement with experimental data obtained from dielectric measurements [].

Q7: How does modifying the structure of THPMA affect the surface properties of its polymers?

A7: Research indicates that changing the length of the fluorinated side chain and its end group in THPMA-based fluoromethacrylate block copolymers significantly influences their surface properties. For instance, polymers with perfluoroheptyl groups exhibited lower surface tension compared to those with shorter fluorinated chains [].

Q8: How stable are THPMA-based nanospheres under different pH conditions?

A8: Studies using poly(THPMA) nanospheres demonstrated their pH-dependent dissolution behavior. These nanospheres exhibited significant morphological changes and mass loss under mildly acidic conditions (pH 5.1), indicating their potential for pH-responsive drug delivery [].

Q9: How does deprotection of the THP group in THPMA copolymers affect their solubility in carbon dioxide?

A9: Research explored the solubility behavior of THPMA copolymers in carbon dioxide. Results showed that deprotection of the THP group, resulting in the formation of methacrylic acid units, significantly impacts the copolymer's solubility in carbon dioxide [].

Q10: Are there alternative materials to THPMA for specific applications?

A10: Depending on the specific application, several alternatives to THPMA exist. For example, in the development of positive-tone photoresists, other acid-labile acrylic esters with varying thermal stabilities have been investigated as potential substitutes for THPMA [].

Q11: Can you provide examples of cross-disciplinary applications of THPMA-based materials?

A11: THPMA-based materials find applications in various fields:

- Biomedicine: Ultrasound-responsive micelles encapsulating mesenchymal stem cell-derived extracellular vesicles for treating lower limb microcirculation disease [].

- Targeted drug delivery: pH-sensitive poly(THPMA) nanospheres for controlled drug release [].

- Material Science: Development of stimuli-responsive materials with tunable properties [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.